8-Bromotheophylline

Catalog No.
S589595
CAS No.
10381-75-6
M.F
C7H7BrN4O2
M. Wt
259.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Bromotheophylline

CAS Number

10381-75-6

Product Name

8-Bromotheophylline

IUPAC Name

8-bromo-1,3-dimethyl-7H-purine-2,6-dione

Molecular Formula

C7H7BrN4O2

Molecular Weight

259.06 g/mol

InChI

InChI=1S/C7H7BrN4O2/c1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h1-2H3,(H,9,10)

InChI Key

SKTFQHRVFFOHTQ-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Br

Solubility

Soluble

Synonyms

8-Bromo-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Br

Inhibiting Enzymes, Receptors, and Ion Channels:

-Bromotheophylline is a synthetic xanthine derivative widely used in scientific research due to its ability to inhibit a diverse range of enzymes, receptors, and ion channels. This inhibition allows researchers to explore the specific functions and roles of these molecules in various biological processes.

  • Adenosine Receptors: 8-Bromotheophylline can act as an antagonist at adenosine receptors, particularly the A2A receptor. This inhibition helps researchers understand the role of adenosine signaling in the cardiovascular system, such as its effects on heart rate and blood pressure Source: [A2A adenosine receptor antagonists and their therapeutic potential: ].
  • Muscarinic Acetylcholine Receptors: 8-Bromotheophylline can also inhibit muscarinic acetylcholine receptors, particularly the M1 and M3 subtypes. This allows researchers to study the impact of cholinergic signaling in the nervous system, including its effects on memory, learning, and cognitive function Source: [Muscarinic acetylcholine receptors and memory and cognitive function: ].
  • Ion Channels: 8-Bromotheophylline has been shown to modulate various ion channels, including sodium and calcium channels. By inhibiting these channels, researchers can investigate their role in cellular processes like excitability, muscle contraction, and neurotransmission Source: [Modulation of voltage-gated sodium channels by 8-bromotheophylline].

Additional Research Applications:

Beyond its role as an inhibitor, 8-Bromotheophylline finds applications in other areas of scientific research:

  • Studying Cellular Signaling Pathways: 8-Bromotheophylline can be used to perturb specific signaling pathways, allowing researchers to dissect their complex interactions and identify key components Source: [A comprehensive guide to the activation of the ERK MAP kinase cascade: ].
  • Investigating Neurological Disorders: 8-Bromotheophylline's ability to modulate various receptors and ion channels makes it relevant to research on neurological disorders like epilepsy and Parkinson's disease, where these molecules play a crucial role Source: [Role of adenosine A2A receptors in neurodegenerative diseases: ].

8-Bromotheophylline is a chemical compound belonging to the xanthine class, characterized by its molecular formula C7H7BrN4O2C_7H_7BrN_4O_2 and a molecular weight of approximately 259.06 g/mol. It is an analog of theophylline, where a bromine atom is substituted at the 8-position of the purine ring. This compound is primarily recognized for its role as an active moiety in the formulation of pamabrom, a mixture used in treating symptoms of premenstrual syndrome. The compound has diuretic properties, which are attributed to its ability to enhance renal tubule permeability and inhibit sodium reabsorption in the proximal tubule .

The primary mechanism of action of 8-Bromotheophylline is through its diuretic effect. While the exact cause of this action is not fully elucidated, it is believed to involve inhibition of adenosine reuptake in the nephron, leading to increased urine output []. Additionally, its function as an adenosine receptor A1 antagonist suggests it might interfere with cellular signaling pathways involving adenosine, potentially impacting smooth muscle relaxation and other physiological processes [].

Information on the specific hazards of 8-Bromotheophylline is limited. However, considering its structural similarity to theophylline (a bronchodilator drug), potential side effects might include nausea, vomiting, diarrhea, and central nervous system stimulation at high doses []. As with any medication, it is crucial to consult a healthcare professional before using products containing 8-Bromotheophylline.

, particularly involving electrophilic substitutions. For instance, it reacts with pyridine and alkylpyridines in the presence of electrophilic reagents, leading to the formation of 8-pyridiniotheophylline derivatives. Such reactions highlight the compound's potential for further chemical modification and synthesis of novel derivatives .

The biological activity of 8-Bromotheophylline is primarily linked to its diuretic effects, which are beneficial in alleviating symptoms associated with fluid retention during premenstrual syndrome. Its mechanism involves increasing glomerular filtration rate and renal tubule permeability. Additionally, it may exert effects on antidiuretic hormone suppression, although this mechanism requires further confirmation .

Synthesis of 8-Bromotheophylline can be achieved through several methods, typically involving bromination of theophylline or related compounds. The bromination reaction can be performed using bromine or brominating agents under controlled conditions to ensure selectivity for the 8-position. Other synthetic routes may involve modifications of existing xanthine derivatives to introduce the bromine substituent at the desired location .

8-Bromotheophylline's primary application lies in its use as a diuretic agent in pharmaceutical formulations for managing premenstrual syndrome symptoms. Its diuretic properties make it useful in formulations aimed at reducing water retention and alleviating associated discomforts. Additionally, due to its structural similarity to other xanthines, it may be explored for potential applications in respiratory therapies or as a stimulant in various formulations .

Interaction studies involving 8-Bromotheophylline indicate that its metabolism can be influenced by co-administered substances. For example, combining it with benzocaine may decrease its metabolic clearance, potentially increasing the risk of adverse effects. Understanding these interactions is crucial for optimizing therapeutic regimens and ensuring patient safety when using this compound in clinical settings .

8-Bromotheophylline shares structural similarities with various xanthines and related compounds. Below is a comparison highlighting its uniqueness against similar compounds:

Compound NameStructure SimilarityKey Features
TheophyllineHighBronchodilator; used in asthma treatment
CaffeineModerateStimulant; widely consumed as a beverage
TheobromineModerateFound in cocoa; mild stimulant and diuretic
PamabromHighMixture including 8-bromotheophylline; diuretic

Uniqueness: 8-Bromotheophylline's specificity as an active ingredient in pamabrom distinguishes it from other xanthines by emphasizing its targeted therapeutic use in managing premenstrual syndrome symptoms through its diuretic action .

XLogP3

1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

257.97524 g/mol

Monoisotopic Mass

257.97524 g/mol

Boiling Point

Decomposes at 300 ºC

Heavy Atom Count

14

Melting Point

295-316 ºC

UNII

FZG87K1MQ6

Drug Indication

Bromotheophylline is used as a diuretic and also, in combination with [DB00316], it is used for the relief of temporary water weight gain, bloating, swelling and full feeling associated with the premenstrual and menstrual periods.

Pharmacology

Bromotheophylline diuretic action will produce an immediate increase in urination frequency. This effect aids in the relief of bloating and menstrual pain.[A33018] This diuretic function is performed by the an increase in glomerular filtration and a potential effect in the tubular reabsorption as it is established that the administration of these agents produce a rise in the urinary concentration of sodium a chloride and thus, an increase in their rates of excretion.[A33019]

Mechanism of Action

Bromotheophylline is part of the group of the xanthines. As part of this group, it is thought that bromotheophylline increases the permeability of the renal tubule, increases glomerular filtration rate and inhibits the sodium reabsorption in the proximal tubule. It is thought but not confirmed that pamabrom as a mixture seems to have an additional mechanism of action in which the presence of 2-amino-2-methyl-1-propanol produces the suppression of the antidiuretic hormone in the posterior pituitary gland.

Other CAS

10381-75-6

Absorption Distribution and Excretion

When administered after one single oral dosage, bromotheophylline is rapidly absorbed and it reaches a maximal plasma concentration of 2.5 mg/L in 0.78 hours. The mean residence time is registered to be of 12 hours with an AUC in the first 8 hours of 27 mg.h/L.
This pharmacokinetic property has not been determined.

Metabolism Metabolites

This pharmacokinetic property has not been determined.

Wikipedia

8-Bromotheophylline

Biological Half Life

The apparent elimination half-life is registered to be 21.35 hours.

General Manufacturing Information

1H-Purine-2,6-dione, 8-bromo-3,9-dihydro-1,3-dimethyl-: INACTIVE

Dates

Modify: 2023-08-15
Shah U, Kavad M, Raval M: Development and Validation of Stability-indicating RP-HPLC Method for Estimation of Pamabrom in Tablets. Indian J Pharm Sci. 2014 May;76(3):198-202. [PMID:25035530]
MUDGE GH, WEINER IM: The mechanism of action of mercurial and xanthine diuretics. Ann N Y Acad Sci. 1958 Feb 3;71(4):344-54. [PMID:13583790]
FDA Submission
Health Canada
FDA history
Dailymed
CNKI
Annexpublishers

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